[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone
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Overview
Description
[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone is a complex organic compound that features a combination of heterocyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Introduction of the pyrrolidine ring: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions involving suitable pyrrolidine derivatives.
Coupling with the 3,4-dimethoxyphenyl group: This step often involves the use of coupling reagents such as EDCI or DCC to form the final methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the methanone group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone may be studied for its potential bioactivity
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of [2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone: can be compared with other oxadiazole derivatives, pyrrolidine-containing compounds, and methanone-linked molecules.
Oxadiazole derivatives: These compounds often exhibit bioactivity and are used in medicinal chemistry.
Pyrrolidine-containing compounds: Pyrrolidine is a versatile scaffold in drug discovery, contributing to the stereochemistry and biological activity of molecules.
Methanone-linked molecules: The methanone linkage is common in various bioactive compounds, influencing their reactivity and interaction with biological targets.
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of both oxadiazole and pyrrolidine rings, along with the methanone linkage, provides a distinct chemical profile that can lead to unique biological and chemical properties.
Properties
IUPAC Name |
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-27-17-10-9-13(12-18(17)28-2)21(26)25-11-5-8-16(25)20-23-19(24-29-20)14-6-3-4-7-15(14)22/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKZCNVFVKPKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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